molecular formula C10H9F3N2O B13026025 1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B13026025
Molekulargewicht: 230.19 g/mol
InChI-Schlüssel: KTPUFIAXMRZPHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by its unique structure, which includes a trifluoropropanone moiety attached to a dihydropyrrolopyridine ring system. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting candidate for various scientific applications.

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable trifluoromethyl ketone can lead to the formation of the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Vergleich Mit ähnlichen Verbindungen

When compared to other pyrrolopyridine derivatives, 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Eigenschaften

Molekularformel

C10H9F3N2O

Molekulargewicht

230.19 g/mol

IUPAC-Name

1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)6-8(16)15-5-3-7-2-1-4-14-9(7)15/h1-2,4H,3,5-6H2

InChI-Schlüssel

KTPUFIAXMRZPHY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=C1C=CC=N2)C(=O)CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.